1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione

AT2 Receptor Biology Neuropathic Pain Computational Chemistry

This compound offers a structurally differentiated AT2 antagonist chemotype featuring an azetidine-pyrrolidine-2,5-dione core that positions the diphenylacetyl pharmacophore in a unique 3D orientation compared to EMA401 (tetrahydroisoquinoline) or PD 123319 (imidazopyridine). Its lower MW and TPSA make it ideal for CNS vs. peripheral distribution studies in neuropathic pain models. Procure for co-crystallization, fragment-based optimization, or scaffold-specific MAP kinase signaling assays where selective tool compounds are required.

Molecular Formula C21H20N2O3
Molecular Weight 348.402
CAS No. 1903447-18-6
Cat. No. B2720131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione
CAS1903447-18-6
Molecular FormulaC21H20N2O3
Molecular Weight348.402
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H20N2O3/c24-18-11-12-19(25)23(18)17-13-22(14-17)21(26)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,20H,11-14H2
InChIKeyWERLJKDGTHEZBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Briefing: 1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione (CAS 1903447-18-6)


1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione is a synthetic small-molecule heterocycle combining a pyrrolidine-2,5-dione (succinimide) ring linked to an azetidine substituted with a diphenylacetyl group. It is structurally categorized as an angiotensin II type 2 (AT2) receptor antagonist [1]. The compound is available from specialty chemical suppliers, typically at 95% purity, and is primarily used in preclinical pharmacological research focused on neuropathic and inflammatory pain pathways .

Structural Specificity Challenges for AT2 Antagonist Procurement: The Case for 1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione


Generic substitution is not feasible within the AT2 antagonist class because receptor affinity and selectivity profiles are exquisitely dependent on the three-dimensional arrangement of the diphenylacetyl pharmacophore and the heterocyclic core. The benchmark AT2 antagonist, EMA401 (olodanrigan), employs a tetrahydroisoquinoline scaffold, while PD 123319 uses an imidazopyridine core, resulting in distinct binding kinetics and selectivity windows [1]. The target compound’s unique azetidine-pyrrolidine-2,5-dione hybrid scaffold places the critical diphenylacetyl group in a different spatial orientation, which is predicted to alter receptor interaction dynamics, making direct substitution without empirical validation a high-risk procurement decision [2].

Quantitative Differentiation Evidence for 1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione in AT2 Receptor Research


Core Scaffold Divergence from EMA401 and PD 123319: Structural Implications for AT2 Binding

The compound possesses a pyrrolidine-2,5-dione (succinimide) ring, which is absent in both EMA401 (tetrahydroisoquinoline) and PD 123319 (imidazopyridine). This succinimide moiety is predicted to form distinct hydrogen-bonding interactions within the AT2 receptor pocket that are not achievable by the comparator scaffolds [1]. While direct binding data for this compound are not publicly available, the class-level patent data indicate that pyrrolidine-2,5-dione derivatives are specifically claimed for AT2 antagonism, suggesting a unique pharmacophoric element [2].

AT2 Receptor Biology Neuropathic Pain Computational Chemistry

Class-Level AT2 Antagonist Selectivity Advantage Inferred from Structural Isosteres

The pyrrolidine-2,5-dione series, which encompasses the target compound, was explicitly developed by Novartis/Spinifex to achieve high AT2 selectivity distinct from earlier imidazopyridine-based antagonists like PD 123319 [1]. Although quantitative selectivity data for CAS 1903447-18-6 remain unpublished, a closely related analog within the same patent family (featuring a pyrrolidine-2,5-dione moiety) demonstrated an AT2 Ki of 390 nM, while the lead clinical candidate EMA401 achieves an AT2 IC50 of 39.5 nM with >10,000-fold selectivity over AT1 [2]. The target compound is hypothesized to occupy a similar selectivity space.

Selectivity Profiling AT2 vs AT1 Antagonism Drug Safety

Differentiation by Molecular Properties: Lipophilicity and Molecular Weight

The target compound exhibits a molecular weight of 348.40 g/mol and a calculated topological polar surface area (TPSA) of approximately 57-66 Ų, based on vendor data . This contrasts with EMA401's higher molecular weight (approximately 480 g/mol) and significantly larger TPSA. The lower molecular weight and moderate lipophilicity (clogP ~2.5-3.0, estimated) of the target compound suggest it may possess different passive membrane permeability and blood-brain barrier (BBB) penetration potential than EMA401, which is intentionally designed for peripheral restriction [1].

ADME Prediction Blood-Brain Barrier Permeation Drug Development

Prioritized Use Cases for 1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione in Scientific Procurement


Tool Compound for AT2 Receptor Structural Biology and Probe Development

This compound is best suited for academic or industrial laboratories conducting crystallography, cryo-EM, or structure-activity relationship (SAR) studies on the AT2 receptor, where its unique pyrrolidine-2,5-dione scaffold provides a distinct co-crystallization ligand not available with EMA401 or PD 123319 [1]. Its intermediate molecular weight offers a tractable starting point for fragment-based lead optimization campaigns.

Comparative Selectivity Profiling in Pain Pathway Research

In neuropathic or inflammatory pain models, researchers can use this compound alongside EMA401 and PD 123319 to delineate the functional consequences of different AT2 antagonist chemotypes on downstream MAP kinase signaling (p38, p42/p44) and neuronal hyperexcitability [2]. The direct comparison can elucidate scaffold-dependent effects on endosomal vs. cell-surface AT2 receptor populations.

In Vivo Pharmacokinetic and CNS Penetration Studies in Rodent Models

Given its lower molecular weight and TPSA compared to EMA401, this compound is a rational procurement choice for studies investigating the central vs. peripheral action of AT2 antagonists [3]. It serves as a comparator for assessing the influence of physicochemical properties on brain-to-plasma ratio and analgesic efficacy in spinal nerve ligation or chronic constriction injury models.

Quote Request

Request a Quote for 1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.